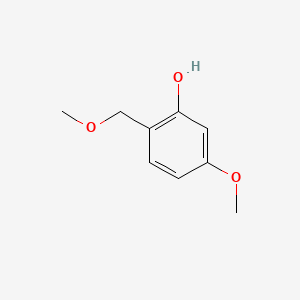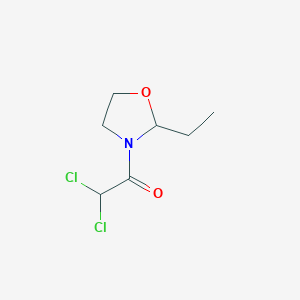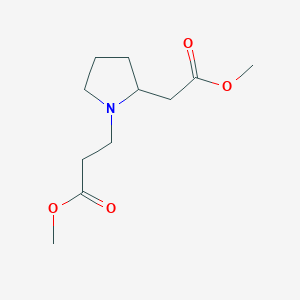
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C11H19NO4. It is a derivative of propanoic acid and contains a pyrrolidine ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate typically involves the reaction of 3-pyrrolidinylpropanoic acid with methanol. The reaction is carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
Starting Materials: 3-pyrrolidinylpropanoic acid and methanol.
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyrrolidin-1-yl)propanoate: Lacks the methoxy-oxoethyl group, making it less versatile in certain reactions.
Ethyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(2-oxoethyl)pyrrolidin-1-yl)propanoate: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate is unique due to the presence of both the methoxy and oxoethyl groups, which enhance its reactivity and versatility in various chemical and biological applications
Properties
CAS No. |
1258431-36-5 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 3-[2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C11H19NO4/c1-15-10(13)5-7-12-6-3-4-9(12)8-11(14)16-2/h9H,3-8H2,1-2H3 |
InChI Key |
RDEBIGSNNYUJQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCCC1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


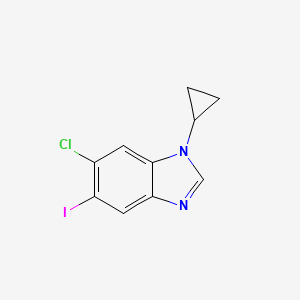

![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
![6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B13934867.png)
![6-nitro-9H-pyrido[3,4-b]indole](/img/structure/B13934878.png)
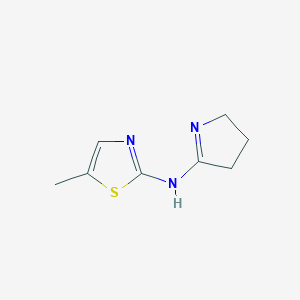
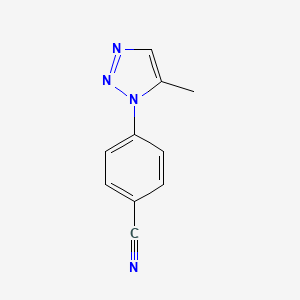
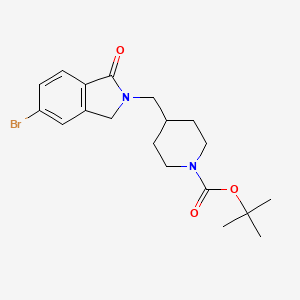
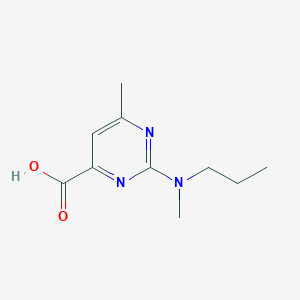
![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
